molecular formula C15H18N2O2 B6633944 4-(2,3-dihydro-1H-indene-2-carbonyl)-1,4-diazepan-2-one

4-(2,3-dihydro-1H-indene-2-carbonyl)-1,4-diazepan-2-one

Cat. No. B6633944
M. Wt: 258.32 g/mol
InChI Key: DSTOCENUGVTINW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-dihydro-1H-indene-2-carbonyl)-1,4-diazepan-2-one, also known as DI-DAP, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a member of the diazepanone family, which is known for its diverse range of biological activities. In

Scientific Research Applications

4-(2,3-dihydro-1H-indene-2-carbonyl)-1,4-diazepan-2-one has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research involves the use of 4-(2,3-dihydro-1H-indene-2-carbonyl)-1,4-diazepan-2-one as a tool for studying the structure and function of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play a critical role in cellular signaling and are involved in a wide range of physiological processes. 4-(2,3-dihydro-1H-indene-2-carbonyl)-1,4-diazepan-2-one has been shown to selectively bind to specific GPCRs, allowing researchers to study their structure and function in greater detail.

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1H-indene-2-carbonyl)-1,4-diazepan-2-one is not fully understood, but it is thought to involve the modulation of GPCR signaling pathways. 4-(2,3-dihydro-1H-indene-2-carbonyl)-1,4-diazepan-2-one has been shown to selectively bind to specific GPCRs, which can activate or inhibit downstream signaling pathways. This modulation of GPCR signaling can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
4-(2,3-dihydro-1H-indene-2-carbonyl)-1,4-diazepan-2-one has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the activation of intracellular signaling pathways. These effects are thought to be mediated through the modulation of GPCR signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(2,3-dihydro-1H-indene-2-carbonyl)-1,4-diazepan-2-one in lab experiments is its selectivity for specific GPCRs. This selectivity allows researchers to study the structure and function of individual GPCRs in greater detail. However, there are also limitations to using 4-(2,3-dihydro-1H-indene-2-carbonyl)-1,4-diazepan-2-one in lab experiments. For example, the compound may have off-target effects on other signaling pathways, which could lead to false-positive or false-negative results.

Future Directions

There are many future directions for research on 4-(2,3-dihydro-1H-indene-2-carbonyl)-1,4-diazepan-2-one. One area of research involves the development of new synthetic methods for producing the compound in higher yields or with greater purity. Another area of research involves the identification of new GPCRs that are selectively modulated by 4-(2,3-dihydro-1H-indene-2-carbonyl)-1,4-diazepan-2-one. Finally, there is a need for further studies on the biochemical and physiological effects of 4-(2,3-dihydro-1H-indene-2-carbonyl)-1,4-diazepan-2-one, particularly in animal models and in human clinical trials.
Conclusion
In conclusion, 4-(2,3-dihydro-1H-indene-2-carbonyl)-1,4-diazepan-2-one is a promising compound for use in scientific research, particularly in the study of GPCRs. The compound has a well-documented synthesis method and has been shown to have a variety of biochemical and physiological effects. While there are limitations to using 4-(2,3-dihydro-1H-indene-2-carbonyl)-1,4-diazepan-2-one in lab experiments, there are also many future directions for research on this compound. With further research, 4-(2,3-dihydro-1H-indene-2-carbonyl)-1,4-diazepan-2-one may prove to be a valuable tool for understanding the structure and function of GPCRs and for developing new therapies for a variety of diseases.

Synthesis Methods

4-(2,3-dihydro-1H-indene-2-carbonyl)-1,4-diazepan-2-one can be synthesized through a series of chemical reactions involving the coupling of an indene derivative with a diazepanone. The synthesis of 4-(2,3-dihydro-1H-indene-2-carbonyl)-1,4-diazepan-2-one has been well documented in the literature, and the compound can be produced in high yields using a variety of methods.

properties

IUPAC Name

4-(2,3-dihydro-1H-indene-2-carbonyl)-1,4-diazepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c18-14-10-17(7-3-6-16-14)15(19)13-8-11-4-1-2-5-12(11)9-13/h1-2,4-5,13H,3,6-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTOCENUGVTINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CN(C1)C(=O)C2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-dihydro-1H-indene-2-carbonyl)-1,4-diazepan-2-one

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